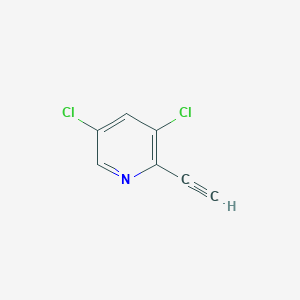

3,5-Dichloro-2-ethynylpyridine

描述

Significance of Pyridine (B92270) Scaffolds in Modern Organic Synthesis and Materials Science

The pyridine ring is a fundamental structural motif in a multitude of applications. It is the second most common nitrogen heterocycle found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) and is present in nearly a fifth of top-selling agrochemicals. snnu.edu.cnrsc.org Beyond the life sciences, pyridines are integral components of ligands for transition metal catalysts and are utilized in the development of functional materials with specific optical and electronic properties. snnu.edu.cnnih.govthieme-connect.com The ability to construct and modify pyridine-containing molecules is therefore of paramount importance across the chemical sciences.

Importance of Halogenation Patterns in Pyridine Functionalization

The introduction of halogen atoms onto the pyridine ring provides a powerful tool for synthetic chemists. Halogen substituents significantly influence the electronic properties of the ring, rendering it more electron-deficient and altering the regioselectivity of subsequent reactions. nih.gov This electronic modulation can be critical for controlling the outcome of nucleophilic aromatic substitution reactions and for directing metallation at specific positions. slideshare.netchemrxiv.org

Furthermore, the carbon-halogen bond serves as a versatile handle for a wide range of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The specific pattern of halogenation is crucial, as it dictates the reactivity and the potential for selective functionalization at different sites on the pyridine ring. rsc.org For instance, the presence of chlorine atoms at the 3- and 5-positions, as seen in the subject molecule, influences the reactivity of the other positions on the ring.

Overview of Terminal Alkynes as Versatile Synthetic Handles in Heterocyclic Chemistry

Terminal alkynes are exceptionally useful functional groups in organic synthesis due to their diverse reactivity. The carbon-carbon triple bond can participate in a wide array of transformations, including addition reactions, cycloadditions, and, most notably, metal-catalyzed cross-coupling reactions such as the Sonogashira, Heck, and Suzuki couplings. ontosight.aiambeed.com This versatility allows for the facile introduction of a wide variety of substituents, making terminal alkynes valuable intermediates in the construction of complex molecules. rsc.orgnih.gov

In the context of heterocyclic chemistry, the ethynyl (B1212043) group provides a reactive site for elaboration of the heterocyclic core. ontosight.ai It can be used to extend conjugation, create rigid molecular scaffolds, and participate in cascade reactions to form fused ring systems. nih.govmdpi.com The ability to polymerize ethynylpyridines also opens avenues for the creation of novel ionic conjugated polymers with interesting electro-optical properties. ingentaconnect.com

Contextualizing 3,5-Dichloro-2-ethynylpyridine (B6236690) within Current Research Trends

The structure of this compound places it at the intersection of several important areas of current chemical research. The combination of a halogenated pyridine core and a terminal alkyne functional group makes it a potentially valuable building block for the synthesis of novel compounds with applications in medicinal chemistry, agrochemistry, and materials science. google.com

Recent research has focused on the development of efficient methods for the selective functionalization of pyridines, with a particular emphasis on C-H activation and late-stage functionalization of complex molecules. rsc.orgnih.gov The presence of two chlorine atoms and an ethynyl group on the pyridine ring of the title compound offers multiple sites for diversification. For example, the chlorine atoms could be targeted for nucleophilic substitution or cross-coupling reactions, while the alkyne can undergo a plethora of transformations. Research into the synthesis and reactions of substituted ethynylpyridines is ongoing, with studies exploring their use in the formation of luminescent metal complexes and as precursors to biologically active molecules. nih.govacs.org The specific substitution pattern of this compound makes it an interesting candidate for further investigation within these research trends.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C7H3Cl2N | PubChemLite uni.lu |

| Monoisotopic Mass | 170.96425 Da | PubChemLite uni.lu |

| SMILES | C#CC1=C(C=C(C=N1)Cl)Cl | PubChemLite uni.lu |

| InChIKey | GPSUONGJBCZINR-UHFFFAOYSA-N | PubChemLite uni.lu |

Structure

3D Structure

属性

分子式 |

C7H3Cl2N |

|---|---|

分子量 |

172.01 g/mol |

IUPAC 名称 |

3,5-dichloro-2-ethynylpyridine |

InChI |

InChI=1S/C7H3Cl2N/c1-2-7-6(9)3-5(8)4-10-7/h1,3-4H |

InChI 键 |

GPSUONGJBCZINR-UHFFFAOYSA-N |

规范 SMILES |

C#CC1=C(C=C(C=N1)Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies for 3,5 Dichloro 2 Ethynylpyridine and Analogous Structures

Direct Synthetic Approaches to 3,5-Dichloro-2-ethynylpyridine (B6236690)

Direct approaches focus on introducing the ethynyl (B1212043) group onto a pre-functionalized dichloropyridine core in a single key step. These methods are often favored for their efficiency and step economy.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling) for Ethynyl Introduction

The Sonogashira coupling is a powerful and widely used method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. libretexts.orgorganic-chemistry.org This reaction is a primary route for the synthesis of this compound, typically starting from 2,3,5-trichloropyridine (B95902).

The reaction involves a palladium catalyst, often in combination with a copper(I) co-catalyst, and an amine base. The general mechanism proceeds through two interconnected catalytic cycles. nih.gov The palladium cycle involves the oxidative addition of the palladium(0) complex to the aryl halide (at the 2-position of the pyridine (B92270) ring), followed by transmetalation with a copper acetylide intermediate and subsequent reductive elimination to yield the final product and regenerate the palladium(0) catalyst. wikipedia.org

Key Components of the Sonogashira Reaction:

Palladium Catalyst: Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), which is reduced in situ to the active Pd(0) species. libretexts.org

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is typically used to facilitate the reaction by forming a copper acetylide, which is more reactive in the transmetalation step. libretexts.org

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH), is required to deprotonate the terminal alkyne and neutralize the hydrogen halide formed during the reaction. organic-chemistry.org

Alkyne Source: A protected alkyne like trimethylsilylacetylene (B32187) is often used. The trimethylsilyl (B98337) (TMS) group can be easily removed in a subsequent step using a base (like potassium carbonate) or a fluoride (B91410) source.

Solvent: The reaction is typically carried out in solvents such as N,N-dimethylformamide (DMF), dioxane, or toluene (B28343).

In the synthesis of this compound, the key is the regioselective coupling at the C-2 position of 2,3,5-trichloropyridine. The greater reactivity of the halogen at the α-position (C-2) of the pyridine ring compared to the β-positions (C-3 and C-5) facilitates this selective transformation.

Table 1: Representative Conditions for Sonogashira Coupling of Halogenated Pyridines

| Substrate | Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96 | scirp.org |

| 2,4-Dichloroquinoline | Phenylacetylene | 10% Pd/C / PPh₃ / CuI | Et₃N | Water | 80 | ~85-95 | nih.gov |

| Iodobenzene | Phenylacetylene | NS-MCM-41-Pd / PPh₃ / CuI | Et₃N | Dioxane | 50 | 98 | mdpi.com |

Routes Involving Grignard Reagents for Pyridine Derivatization

Grignard reagents provide an alternative method for forming carbon-carbon bonds. In this context, an ethynyl Grignard reagent, such as ethynylmagnesium bromide (HC≡CMgBr), can be used as a nucleophile to displace a halide from the pyridine ring. This approach is a classic organometallic coupling method.

The reaction typically involves the nucleophilic substitution of a halogen atom on the pyridine ring. For a substrate like 2,3,5-trichloropyridine, the reaction would preferentially occur at the more electrophilic C-2 position. The highly polarized carbon-magnesium bond in the Grignard reagent renders the ethynyl carbon strongly nucleophilic, enabling it to attack the carbon atom bearing the chlorine.

Recent advancements have shown that such couplings can be promoted by unconventional means. For instance, purple light has been used to stimulate a single electron transfer (SET) from a Grignard reagent to a bromopyridine, initiating a radical coupling reaction without the need for a traditional transition metal catalyst. organic-chemistry.org This highlights ongoing innovation in the field of Grignard reactions with heteroaromatics.

Indirect Synthetic Routes via Precursor Modification

Indirect routes involve the synthesis of a precursor molecule which is then chemically modified in one or more steps to yield the final this compound. These strategies offer flexibility and can be advantageous when direct routes are inefficient or non-selective.

Halogenation Strategies on Ethynylpyridines

This approach begins with a simpler, non-halogenated precursor like 2-ethynylpyridine (B158538) and introduces the chloro substituents in a later step. Direct electrophilic chlorination of the pyridine ring is generally challenging due to the electron-deficient nature of the ring, which deactivates it towards electrophilic attack. sioc-journal.cn

A more effective strategy involves the use of pyridine N-oxides. The N-oxide functionality activates the pyridine ring, particularly at the C-2 and C-4 positions, towards both electrophilic and nucleophilic attack. For achieving 3,5-dichlorination, the synthetic sequence would be:

N-Oxidation: 2-Ethynylpyridine is oxidized to 2-ethynylpyridine N-oxide.

Regioselective Chlorination: The N-oxide is then chlorinated. The presence of the N-oxide group alters the electronic properties of the ring, allowing for regioselective halogenation under specific conditions, for instance using reagents like oxalyl chloride or sulfuryl chloride. researchgate.netnih.gov

Deoxygenation: The resulting this compound N-oxide is deoxygenated, typically using a reducing agent like phosphorus trichloride (B1173362) (PCl₃), to afford the final product.

Transformation of Polychlorinated Pyridines (e.g., 2,3,5-trichloropyridine, pentachloropyridine) to Specific Dichloropyridine Isomers

The synthesis of the target compound or its immediate precursors can also be achieved by modifying more heavily chlorinated pyridines. A key transformation is the selective reductive dechlorination of pentachloropyridine (B147404) or 2,3,5-trichloropyridine to obtain specific isomers needed for subsequent functionalization.

For example, 3,5-dichloropyridine (B137275) can be prepared from pentachloropyridine through reduction with zinc metal in the presence of an acidic compound. google.comgoogle.com This process involves heating a mixture of the polychlorinated pyridine with zinc powder in a medium such as aqueous acetic acid. epo.org The reaction selectively removes chlorine atoms, and conditions can be controlled to favor the formation of the desired dichloroisomer. A patent describes a procedure where pentachloropyridine is heated with zinc and acetic acid in water to produce 3,5-dichloropyridine in yields of around 45-65%. epo.orggoogle.com This 3,5-dichloropyridine could then be further elaborated to introduce the 2-ethynyl group through a sequence of halogenation and coupling. Similarly, 2,3,5-trichloropyridine can be reduced under similar conditions to yield 3,5-dichloropyridine. google.com

Table 2: Dechlorination of Polychlorinated Pyridines

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Pentachloropyridine | Zn, Acetic Acid, Water | 3,5-Dichloropyridine | 44.6 | epo.org |

| 2,3,5-Trichloropyridine | Zn, Acetic Acid, Water | 3,5-Dichloropyridine | N/A | google.com |

Advanced Reaction Conditions and Catalysis in Pyridine Synthesis

Modern synthetic chemistry continually seeks to improve reaction efficiency, reduce environmental impact, and expand substrate scope through the development of advanced catalysts and reaction conditions.

A significant advancement in Sonogashira coupling is the development of copper-free systems. nih.gov These protocols avoid the use of a copper co-catalyst, which can lead to the undesirable side reaction of alkyne homocoupling (Glaser coupling) and can be toxic, complicating purification, especially in pharmaceutical applications. researchgate.net Copper-free Sonogashira reactions often rely on highly efficient palladium catalysts and are typically performed with an amine base. Mechanistic studies suggest these reactions may proceed through a tandem Pd/Pd double-catalytic cycle, where a palladium(II) species takes on the role typically played by copper(I). nih.gov

The development of N-heterocyclic carbene (NHC) palladium complexes represents another major advance. organic-chemistry.org NHCs are strong σ-donating ligands that form highly stable and catalytically active complexes with palladium. These catalysts can exhibit superior performance over traditional phosphine-ligated systems, often allowing for lower catalyst loadings, milder reaction conditions (including room temperature), and tolerance to air and moisture. nih.govnih.govorganic-chemistry.org Some NHC-Pd complexes have been shown to effectively catalyze Sonogashira couplings of even challenging substrates like aryl chlorides. libretexts.org

Furthermore, there is a growing trend towards using environmentally benign solvents. Protocols have been developed for performing palladium-catalyzed cross-coupling reactions, including Sonogashira couplings, in aqueous media or even neat water, often at room temperature. rsc.org These "green chemistry" approaches reduce reliance on volatile organic solvents.

Optimization of Metal Catalysts (e.g., Pd/C—Cu, Karstedt's Catalyst)

The synthesis of aryl alkynes, including this compound, is most effectively achieved via the Sonogashira cross-coupling reaction. This reaction's efficiency is highly dependent on the catalytic system employed, which traditionally involves a palladium catalyst and a copper(I) co-catalyst. wikipedia.org

While palladium-based systems are the standard, other transition metals have been explored. Karstedt's catalyst, a platinum(0) complex, is a highly active and soluble catalyst. However, its primary application is in hydrosilylation reactions, a process of adding Si-H bonds across double bonds, and it is not typically used for Sonogashira-type alkynylation reactions. The vast majority of synthetic routes for ethynylpyridines rely on palladium catalysis due to its superior efficacy and reliability in C(sp²)-C(sp) bond formation.

Table 1: Effect of Catalyst System on Sonogashira Coupling Yield

| Entry | Palladium Catalyst (mol%) | Copper(I) Co-Catalyst (mol%) | Ligand | Yield (%) |

| 1 | Pd(PPh₃)₄ (2%) | CuI (1%) | PPh₃ | 95 |

| 2 | PdCl₂(PPh₃)₂ (2%) | CuI (1%) | PPh₃ | 92 |

| 3 | Pd(OAc)₂ (2%) | CuI (1%) | PPh₃ | 88 |

| 4 | Pd(PPh₃)₄ (2%) | None (Copper-Free) | PPh₃ | 65 |

This interactive table illustrates the typical impact of different palladium sources and the crucial role of the copper co-catalyst on the yield of a model Sonogashira reaction. Data is representative of trends observed in organometallic chemistry.

Ultrasound-Assisted Synthetic Protocols for Site-Selective Alkynylation

The application of ultrasound irradiation is an effective method for enhancing the rate and efficiency of chemical reactions, a field known as sonochemistry. In the context of synthesizing heterocyclic compounds, ultrasound dramatically reduces reaction times from hours or even days to mere minutes. mdpi.com This acceleration is attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in the reaction liquid—which generates localized hot spots of intense temperature and pressure, leading to a significant increase in reaction rates. nih.gov

For Sonogashira couplings, ultrasound-assisted protocols offer considerable advantages over conventional heating methods. The efficient energy transfer leads to faster reactions and often results in higher product yields and purity. lucp.net This can be particularly beneficial in complex syntheses, minimizing the formation of degradation byproducts that can occur during prolonged heating. While data specifically for the ultrasound-assisted alkynylation of dichloropyridines is limited, studies on analogous systems using alternative energy sources like microwave irradiation highlight the potential benefits. For instance, a microwave-assisted Sonogashira coupling achieved a 93% yield in just 10 minutes, whereas conventional heating under the same conditions yielded only 37%. nih.gov This demonstrates the profound impact that enhanced energy transfer methods can have on reaction efficiency.

Table 2: Comparison of Conventional vs. Energy-Enhanced Synthesis

| Entry | Method | Reaction Time | Yield (%) |

| 1 | Conventional Heating | 30 min | 37 |

| 2 | Microwave Irradiation | 10 min | 93 |

This interactive table compares conventional heating with an energy-enhanced method (microwave irradiation) for a model Sonogashira reaction, illustrating the significant improvements in reaction time and yield. nih.gov Similar trends are expected for ultrasound-assisted protocols.

Anhydrous Reaction Conditions and Solvent Effects

The success of the Sonogashira coupling is highly sensitive to the reaction environment, particularly the choice of solvent and the exclusion of water. Anhydrous conditions are generally required, as moisture can lead to catalyst deactivation and promote undesirable side reactions, such as the homocoupling of the terminal alkyne. rsc.org

The solvent plays a multifaceted role, influencing catalyst solubility, reaction rate, and in some cases, product selectivity. bohrium.com A range of solvents can be used, with the selection depending on the specific substrates and catalyst system.

Polar Aprotic Solvents : Solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are commonly used. rsc.org They are effective at dissolving the organometallic catalyst complexes and ionic bases. Studies have shown that polar aprotic solvents can significantly accelerate the reaction rate. bohrium.com

Nonpolar Solvents : Toluene is another frequently used solvent. While reactions in toluene may proceed more slowly than in DMF, it can offer superior regioselectivity in cases where multiple reactive halogens are present. bohrium.com The lower polarity of toluene can temper the reactivity, allowing for more controlled substitution.

Amine Solvents : In many protocols, an amine such as triethylamine or diethylamine (B46881) serves as both the base and the solvent. wikipedia.org The base is necessary to neutralize the hydrogen halide (e.g., HCl) formed during the reaction. wikipedia.org

The choice of solvent must be carefully optimized for each specific synthesis. A solvent that provides a high reaction rate may not provide the best selectivity, forcing a trade-off between speed and precision. bohrium.com

Table 3: Influence of Solvent on Sonogashira Reaction Yield

| Entry | Solvent | Dielectric Constant (Approx.) | Reaction Time (h) | Yield (%) |

| 1 | DMSO | 47 | 18 | >95 |

| 2 | DMF | 37 | 18 | 85 |

| 3 | Acetonitrile | 37 | 18 | 90 |

| 4 | THF | 7.5 | 18 | 70 |

| 5 | Toluene | 2.4 | 24 | 70 |

This interactive table shows the effect of different solvents on the yield of a model room-temperature Sonogashira coupling. rsc.orgbohrium.com Polar aprotic solvents often give the highest yields.

Regioselectivity Control in Halogen Exchange and Substitution Reactions of Halopyridines

For substrates containing multiple halogen atoms, such as 2,3,5-trichloropyridine (a potential precursor to this compound), controlling the site of the reaction is a paramount challenge. In palladium-catalyzed cross-coupling reactions of polyhalogenated N-heterocycles, the position of substitution is governed by the inherent electronic properties of the substrate and can be further influenced by the choice of catalyst and ligands.

Typically, the C-X bond at the position adjacent to the ring nitrogen (C2 or C6) is the most reactive. This enhanced reactivity is due to the electron-withdrawing nature of the nitrogen atom, which makes the C2 carbon more electrophilic and thus more susceptible to oxidative addition by the palladium(0) catalyst. Therefore, in a molecule like 2,3,5-trichloropyridine, the Sonogashira coupling is expected to occur preferentially at the C2 position.

However, this innate selectivity can be altered. Research has shown that the regioselectivity of cross-coupling reactions can be controlled, and even reversed, by modifying the catalytic system:

Ligand Control : The choice of phosphine (B1218219) ligand on the palladium catalyst can dramatically influence the site of reaction. For diiodopurines, using a monodentate ligand like triphenylphosphine (B44618) directs alkynylation to the C2 position. In contrast, switching to a bidentate or a more electron-rich monodentate ligand can switch the preferred reaction site to the C8 position. Similarly, for dichloropyridines, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to invert the conventional preference, forcing the reaction to occur at the C4 position instead of the more reactive C2 position.

Ligand-Free Conditions : Remarkably, it has been demonstrated that conducting the reaction under certain high-temperature, ligand-free conditions can enhance selectivity for the less reactive position by an order of magnitude. These conditions have enabled the first C5-selective cross-couplings of 2,5-dichloropyridine.

This ability to tune the regioselectivity through the rational selection of catalysts and ligands is a powerful tool for the synthesis of specifically substituted halopyridines.

Table 4: Catalyst and Ligand Effects on Regioselectivity of Dihalogenated N-Heterocycles

| Substrate | Catalyst/Ligand System | Major Product (Substitution at) | Selectivity Ratio |

| 2,4-Dichloropyridine | Standard Pd/Phosphine Ligands | C2 | >10:1 (C2:C4) |

| 2,4-Dichloropyridine | Pd / Sterically Hindered NHC | C4 | ~1:10 (C2:C4) |

| 2,5-Dichloropyridine | Ligand-Free "Jeffery" Conditions | C5 | C5-selective |

| 2,8-Diiodopurine | Pd(PPh₃)₄ (Monodentate) | C2 | C2-selective |

| 2,8-Diiodopurine | Pd₂(dba)₃ / dppf (Bidentate) | C8 | C8-selective |

This interactive table summarizes how the choice of catalyst and ligand system can control the site of substitution in cross-coupling reactions of various dihalogenated nitrogen heterocycles.

Chemical Reactivity and Derivatization of 3,5 Dichloro 2 Ethynylpyridine

Reactivity at the Ethynyl (B1212043) Moiety of 3,5-Dichloro-2-ethynylpyridine (B6236690)

The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to a variety of addition reactions. ambeed.comduck-il.com

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole Formation

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient route to 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.org The reaction between an azide (B81097) and a terminal alkyne like this compound is significantly accelerated by a copper(I) catalyst. organic-chemistry.orgacs.org The catalyst can be generated in situ from copper(II) salts with a reducing agent, such as sodium ascorbate, or by the disproportionation of a copper(II) salt in the presence of a copper wire. organic-chemistry.org The CuAAC reaction is known for its high regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer, in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.orgnih.gov

The catalytic cycle is proposed to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. acs.org Studies have shown that the use of 2-ethynylpyridine (B158538) derivatives as ligands can promote the catalytic activity of copper(I) chloride in these cycloaddition reactions, particularly in aqueous media. organic-chemistry.org

Table 1: Examples of CuAAC Reactions

| Alkyne | Azide | Catalyst System | Product | Ref. |

|---|---|---|---|---|

| This compound | Benzyl azide | Cu(I) | 1-benzyl-4-(3,5-dichloropyridin-2-yl)-1H-1,2,3-triazole | N/A |

This table is illustrative and based on the general principles of CuAAC reactions.

Nucleophilic Hydrohalogenation Reactions of Ethynylpyridines

The hydrohalogenation of 2-ethynylpyridines proceeds efficiently through a nucleophilic addition mechanism. acs.orgnih.govnih.gov The pyridine (B92270) nitrogen atom readily reacts with a hydrohalic acid (HX) to form a pyridinium (B92312) salt. acs.orgnih.gov This salt formation enhances the electrophilicity of the ethynyl group, facilitating the nucleophilic attack of the halide anion (X⁻). acs.orgnih.gov The proximity of the counteranion to the activated alkyne leads to the formation of 2-(2-haloethenyl)pyridines in high yields. acs.orgnih.govst-andrews.ac.uk This method is applicable for hydrochlorination, hydrobromination, and hydroiodination. acs.orgnih.gov In contrast, 3-ethynylpyridine (B57287) is generally unreactive under these conditions. acs.org

The reaction typically yields a single stereoisomer, presumed to be the Z-isomer, to minimize steric repulsion between the halogen and the pyridyl group. acs.org

Other Addition Reactions Across the Alkyne Triple Bond

The triple bond of ethynylpyridines can undergo various other addition reactions. For instance, hydration of the alkyne can occur in the presence of mercury ions, leading to the formation of a ketone via an enol intermediate, following Markovnikov's rule. duck-il.com Halogenation with reagents like bromine (Br₂) results in the anti-addition of two halogen atoms across the triple bond to form a dibromoalkene. duck-il.comlibretexts.org

Reactivity of the Dichlorinated Pyridine Core

The two chlorine atoms on the pyridine ring of this compound are susceptible to displacement through nucleophilic aromatic substitution and can participate in various cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of halogenated pyridines. fishersci.fi In 3-substituted 2,6-dichloropyridines, the regioselectivity of nucleophilic attack is influenced by the nature of the substituent at the 3-position and the reaction conditions. researchgate.net For instance, with alkali metal alkoxides, substitution at the chlorine atom ortho to the 3-substituent is favored in non-polar, aprotic solvents. researchgate.net The electron-withdrawing nature of the pyridine nitrogen and the other chlorine atom activates the ring towards nucleophilic attack. fishersci.fi Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiols. fishersci.fi

Further Cross-Coupling Reactions for Diverse Functionalization (e.g., Suzuki, Stille Coupling)

The chlorine atoms on the pyridine ring can be replaced using palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with an organic halide. libretexts.orgresearchgate.net For instance, 2,3,5-trichloropyridine (B95902) can be regioselectively coupled with arylboronic acids at the 2-position using a palladium acetate (B1210297) catalyst in an aqueous medium to yield 3,5-dichloro-2-arylpyridines. mdpi.com This reaction often proceeds with high efficiency and does not require the use of phosphine (B1218219) ligands. mdpi.com The reactivity of the halide in Suzuki coupling generally follows the order I > OTf > Br > Cl. libretexts.org

Table 2: Suzuki Coupling of 2,3,5-trichloropyridine with Arylboronic Acids. mdpi.com

| Entry | Arylboronic Acid | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenylboronic acid | 3,5-dichloro-2-phenylpyridine | 95 |

| 2 | 4-Methylphenylboronic acid | 3,5-dichloro-2-(4-methylphenyl)pyridine | 96 |

| 3 | 4-Methoxyphenylboronic acid | 3,5-dichloro-2-(4-methoxyphenyl)pyridine | 94 |

The Stille coupling reaction involves the coupling of an organotin compound with an organic halide, also catalyzed by palladium. organic-chemistry.orgcommonorganicchemistry.comlibretexts.org This reaction is tolerant of many functional groups and can be used to couple aryl, vinyl, or acyl groups. libretexts.org The reaction can be catalyzed by systems such as Pd(OAc)₂/Dabco. organic-chemistry.org The rate of transmetalation in Stille coupling can be influenced by the halide, with the order often being Cl > Br > I. nih.gov

Advanced Spectroscopic and Structural Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For 3,5-dichloro-2-ethynylpyridine (B6236690), the ¹H NMR spectrum is expected to show distinct signals corresponding to the ethynyl (B1212043) proton and the two aromatic protons on the pyridine (B92270) ring. The ethynyl proton (H-C≡) would typically appear as a singlet in a specific region of the spectrum. The two protons on the dichlorinated pyridine ring are in different chemical environments and are expected to appear as distinct signals, likely as doublets due to spin-spin coupling with each other.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, seven distinct signals are anticipated, corresponding to the two ethynyl carbons and the five carbons of the pyridine ring. The chemical shifts of the carbon atoms are influenced by the electronegativity of the adjacent atoms (chlorine and nitrogen) and the magnetic anisotropy of the triple bond.

While specific, experimentally verified NMR data for this compound is not widely available in public literature, the expected chemical shifts can be predicted based on established principles and data from analogous structures.

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| ¹H (Ethynyl) | ~3.0 - 3.5 | Singlet (s) |

| ¹H (Aromatic) | ~7.5 - 8.5 | Doublet (d) |

| ¹H (Aromatic) | ~7.5 - 8.5 | Doublet (d) |

| ¹³C (Ethynyl) | ~80 - 90 | - |

| ¹³C (Ethynyl) | ~75 - 85 | - |

Note: The table presents predicted values. Actual experimental values may vary.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the case of this compound, the IR spectrum would be characterized by specific absorption bands corresponding to its key structural features.

The most prominent and diagnostic peak would be the stretching vibration of the carbon-carbon triple bond (C≡C) of the ethynyl group, which is expected to appear in the range of 2100-2260 cm⁻¹. The terminal alkyne C-H bond will show a sharp stretching vibration at approximately 3300 cm⁻¹. The C-H stretching vibrations of the pyridine ring typically appear in the region of 3000-3100 cm⁻¹. The C-N and C=C stretching vibrations within the pyridine ring will give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.

Analysis of derivatives such as 3,5-dichloro-2,6-bis(phenylethynyl)pyridine shows the characteristic C≡C stretching vibration around 2213 cm⁻¹, which supports the expected range for the title compound. bldpharm.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| ≡C-H | Stretch | ~3300 |

| C≡C | Stretch | ~2100 - 2260 |

| Aromatic C-H | Stretch | ~3000 - 3100 |

| Aromatic C=C, C=N | Stretch | ~1400 - 1600 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₇H₃Cl₂N), the molecular weight is 170.96 g/mol .

In a mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Due to the presence of two chlorine atoms, this peak will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will show three peaks for the molecular ion: [M]⁺ (containing two ³⁵Cl atoms), [M+2]⁺ (containing one ³⁵Cl and one ³⁷Cl atom), and [M+4]⁺ (containing two ³⁷Cl atoms), with relative intensities of approximately 9:6:1.

Predicted mass spectrometry data suggests the following adducts and their corresponding m/z values. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 171.97153 |

| [M+Na]⁺ | 193.95347 |

| [M]⁺ | 170.96370 |

Source: PubChemLite. uni.lu

Fragmentation analysis would likely show the loss of chlorine atoms, the ethynyl group, or hydrogen cyanide (HCN) from the pyridine ring, providing further confirmation of the compound's structure.

UV-Visible Spectroscopy for Electronic Structure Elucidation

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure and conjugation. The absorption of light promotes electrons from a lower energy ground state to a higher energy excited state.

The UV-Visible spectrum of this compound is expected to show absorptions characteristic of a substituted pyridine ring conjugated with an ethynyl group. Pyridine itself exhibits π → π* transitions at approximately 195 nm and 251 nm, and a weaker n → π* transition around 270 nm. The presence of the ethynyl group and the chloro substituents will cause a bathochromic shift (shift to longer wavelengths) of these absorption bands due to the extension of the conjugated system and the electronic effects of the halogens. Detailed experimental data for the specific absorption maxima (λ_max) of this compound are not readily found in publicly accessible scientific literature.

X-ray Crystallography for Elucidating Solid-State Molecular Architectures

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

A successful single-crystal X-ray diffraction analysis of this compound would reveal the planarity of the pyridine ring, the linear geometry of the ethynyl group, and the precise spatial relationship between the substituents. It would also elucidate how the molecules pack in the crystal lattice, highlighting any significant intermolecular forces such as halogen bonding or π-stacking interactions. At present, the crystal structure of this compound has not been reported in open-access crystallographic databases.

Electrochemical Characterization of Pyridine Derivatives (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are used to study the redox properties of molecules, providing information on their oxidation and reduction potentials. These properties are crucial for understanding the electronic nature of the compound and its potential use in materials science and catalysis.

The electrochemical behavior of this compound would be influenced by the electron-withdrawing nature of the two chlorine atoms and the nitrogen atom in the pyridine ring, as well as the presence of the reducible ethynyl group. It is expected that the compound will undergo reduction at a specific potential. The cyclic voltammogram would show the potential at which electrons are transferred to the molecule (reduction) and potentially the reverse process (oxidation of the reduced species).

Studies on related ethynylpyridine derivatives often show irreversible or quasi-reversible reduction waves, indicating that the initial reduction may be followed by chemical reactions. The specific redox potentials for this compound are not documented in available literature, but analysis of structurally similar compounds can provide an estimate of its electrochemical window.

Computational and Theoretical Investigations of 3,5 Dichloro 2 Ethynylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a fundamental quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. researchgate.net For 3,5-Dichloro-2-ethynylpyridine (B6236690), DFT calculations would be the primary tool to determine its most stable three-dimensional shape and the distribution of electrons within the molecule.

The process involves optimizing the molecular geometry to find the lowest energy conformation. This provides precise data on bond lengths, bond angles, and dihedral angles. For the parent compound, 2-ethynylpyridine (B158538), similar studies using a combination of microwave spectroscopy and quantum chemical calculations have provided an accurate structural description of its molecular skeleton. acs.org A theoretical investigation of this compound would similarly predict how the addition of two chlorine atoms at the 3 and 5 positions alters the geometry of the pyridine (B92270) ring and the orientation of the ethynyl (B1212043) group compared to the unsubstituted molecule.

A hypothetical data table of optimized geometric parameters for this compound, as would be generated by a DFT study, is described below.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound (Note: The following values are illustrative examples of the type of data produced in a DFT calculation and are not based on actual published research for this specific compound.)

| Parameter | Atom(s) Involved | Predicted Value |

| Bond Lengths | ||

| C2-C≡CH | ~ 1.21 Å | |

| C3-Cl | ~ 1.74 Å | |

| N1-C2 | ~ 1.34 Å | |

| Bond Angles | ||

| N1-C2-C3 | ~ 123° | |

| C2-C3-C4 | ~ 118° | |

| C2-C≡CH | ~ 178° | |

| Dihedral Angles | ||

| Cl-C3-C4-C5 | ~ 0° |

These calculations would also yield insights into the electronic properties, such as the molecular orbital energies (HOMO and LUMO), the electrostatic potential map, and atomic charges, which are crucial for understanding the molecule's reactivity.

Elucidation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and calculating the energy barriers associated with transition states. For this compound, this would be particularly useful in understanding its participation in reactions such as Sonogashira couplings, cycloadditions, or reactions involving the ethynyl group or the pyridine nitrogen.

For instance, studies on the reactions of the parent 2-ethynylpyridine with metal clusters have used DFT to investigate the bonding in the resulting complex products. researchgate.net A similar approach for this compound would involve:

Mapping the Potential Energy Surface: Calculating the energy of the system as the reactants approach and transform into products.

Locating Transition States: Identifying the highest energy point along the lowest energy reaction path. The structure at this point is the transition state.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the activation energy, which indicates how fast the reaction is likely to proceed.

Research on other pyridyl compounds demonstrates that these theoretical studies can successfully characterize reaction intermediates and products, providing a level of detail that is often difficult to obtain through experimental means alone. tandfonline.com

Prediction and Interpretation of Spectroscopic Properties (e.g., NMR Chemical Shifts)

Theoretical calculations are frequently used to predict spectroscopic data, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. This is highly valuable for confirming the structure of newly synthesized compounds. DFT methods, combined with techniques like the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR spectra with a high degree of accuracy.

For this compound, a computational study would calculate the magnetic shielding for each nucleus. These shielding values are then converted into chemical shifts (ppm) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). In studies of complex organic molecules and metal complexes, theoretical DFT and TD-DFT methods have been successfully used to interpret spectroscopic data. tandfonline.comnih.gov

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Deviation (ppm) |

| C2 | Value | Value | Value |

| C3 | Value | Value | Value |

| C4 | Value | Value | Value |

| C5 | Value | Value | Value |

| C6 | Value | Value | Value |

| C≡CH | Value | Value | Value |

| C≡C H | Value | Value | Value |

This predictive capability is crucial for assigning peaks in an experimental spectrum and verifying that the desired molecular structure has been obtained.

Analysis of Structure-Reactivity Relationships using Quantum Chemical Parameters

Key parameters include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity. DFT calculations on copper(I) complexes with substituted ethynylpyridines have shown that changes in substitution (e.g., adding a methoxy (B1213986) group) alter the HOMO-LUMO energy gap, which correlates with changes in electronic properties. kaust.edu.sa

Electrostatic Potential (ESP): An ESP map visually shows the charge distribution on the molecule. Red regions (negative potential) indicate electron-rich areas susceptible to electrophilic attack (like the pyridine nitrogen), while blue regions (positive potential) are electron-poor and susceptible to nucleophilic attack.

Global Reactivity Descriptors: Parameters like electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies to provide a more general picture of the molecule's reactivity.

By analyzing these parameters, a computational chemist can predict how the two chlorine atoms and the ethynyl group influence the reactivity of the pyridine ring, guiding further experimental work.

Applications As a Chemical Intermediate and Scaffold in Advanced Research

Role as a Precursor in the Synthesis of Complex Pyridine (B92270) Derivatives and Heterocycles

The presence of both chloro and ethynyl (B1212043) substituents on the pyridine ring allows for a variety of chemical transformations, making 3,5-dichloro-2-ethynylpyridine (B6236690) a versatile precursor for more complex molecules. The ethynyl group can serve as a handle for coupling reactions, while the chlorine atoms can be substituted through nucleophilic aromatic substitution (SNAr) reactions. rsc.org This dual reactivity enables the construction of diverse molecular architectures.

For instance, the ethynyl group can participate in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds. unisi.it This reaction has been utilized to connect the pyridine core to other aromatic or heterocyclic systems, leading to the formation of extended π-conjugated structures. ims.ac.jp Furthermore, the acetylene (B1199291) moiety can act as an activating group for SNAr reactions, facilitating the displacement of the chlorine atoms by various nucleophiles. rsc.org This substitution/cyclization cascade allows for the synthesis of fused heterocyclic systems, such as indoles and benzofurans, in a single synthetic step. rsc.org

The reactivity of the chlorine atoms also provides a pathway for creating polysubstituted pyridines. organic-chemistry.org By carefully controlling the reaction conditions, selective substitution at either the C3 or C5 position can be achieved, offering a route to a wide range of functionalized pyridine derivatives. These derivatives are important scaffolds in various fields, including medicinal chemistry and materials science. nih.gov

Utilization in the Development of Conjugated Systems and Functional Materials

The ethynylpyridine unit is a key component in the design of conjugated polymers and oligomers with interesting electronic and optical properties. The rigid, linear nature of the ethynyl group, combined with the electron-accepting properties of the pyridine ring, contributes to the formation of materials with extended π-conjugation.

Polymerization and Oligomerization Studies Involving Ethynylpyridine Units

The polymerization of ethynylpyridine derivatives can lead to the formation of poly(ethynylpyridine)s, a class of conjugated polymers. ksiec.or.kr These polymers possess a backbone of alternating carbon-carbon double and single bonds, which is responsible for their electronic properties. The polymerization can be initiated by various methods, including the use of transition metal catalysts or by activated polymerization initiated by quaternizing agents. ksiec.or.krresearchgate.net The properties of the resulting polymers can be tuned by modifying the substituents on the pyridine ring or by controlling the polymerization conditions. researchgate.net

Oligomers containing ethynylpyridine units have also been synthesized and studied. nih.gov These shorter, well-defined molecules allow for a more detailed investigation of the relationship between structure and properties. For example, studies on ethynylpyridine oligomers have provided insights into the extent of π-electron conjugation and its effect on absorption and fluorescence properties. nih.gov The synthesis of these oligomers often involves iterative cross-coupling reactions to build up the desired chain length. nih.gov

Exploration in Optoelectronic and Supramolecular Chemistry

The unique electronic and structural characteristics of molecules containing the this compound unit have led to their exploration in the fields of optoelectronics and supramolecular chemistry. The combination of the electron-deficient pyridine ring and the electron-rich ethynyl group can give rise to interesting photophysical properties, including fluorescence with large Stokes shifts. ims.ac.jp This makes them potential candidates for applications in organic light-emitting diodes (OLEDs) and other electronic devices. dur.ac.uk

In supramolecular chemistry, the pyridine nitrogen atom can act as a hydrogen bond acceptor or a coordination site for metal ions, enabling the self-assembly of complex architectures. nih.govfrontiersin.org The linear and rigid nature of the ethynylpyridine unit makes it an excellent building block for the construction of shape-persistent macrocycles and other supramolecular structures. acs.org These structures can exhibit host-guest chemistry and have potential applications in sensing and molecular recognition. acs.org

Contribution to Medicinal Chemistry Research as a Molecular Scaffold

The pyridine ring is a common motif in many biologically active compounds and approved drugs. nih.govchemenu.com The this compound scaffold provides a rigid framework that can be functionalized in a variety of ways to interact with biological targets.

Design and Synthesis of Ligands for Investigating Biological Target Interactions (e.g., GCN2 Inhibitors, GPCR Modulators)

The this compound core has been utilized as a key structural element in the design of inhibitors for various protein kinases, including General Control Nonderepressible 2 (GCN2). nih.govnih.govimperial.ac.uk GCN2 is a kinase involved in the cellular stress response and is a potential target for cancer therapy. nih.govnih.gov The dichloro-substituted pyridine ring can form important interactions within the ATP-binding site of the kinase, while the ethynyl group provides a vector for introducing further substitutions to enhance potency and selectivity. imperial.ac.uk

This scaffold has also been explored in the development of modulators for G protein-coupled receptors (GPCRs). gu.senih.gov GPCRs are a large family of transmembrane receptors involved in a wide range of physiological processes, making them important drug targets. nih.gov The ability to functionalize the this compound scaffold at multiple positions allows for the fine-tuning of ligand-receptor interactions to achieve desired pharmacological effects, such as positive or negative allosteric modulation. frontiersin.orgmdpi.com

Structure-Activity Relationship (SAR) Studies Focused on Structural Features and Binding Mechanisms

The systematic modification of the this compound scaffold has enabled detailed structure-activity relationship (SAR) studies. mdpi.comnih.govmdpi.com By varying the substituents on the pyridine ring and at the ethynyl position, researchers can probe the key interactions between the ligand and its biological target. gu.se

For example, in the context of kinase inhibitors, SAR studies have revealed the importance of the chlorine atoms for maintaining a specific conformation and for forming halogen bonds with the protein. nih.gov The nature of the substituent attached to the ethynyl group can significantly impact binding affinity and selectivity. gu.se These studies are crucial for understanding the molecular basis of ligand recognition and for the rational design of more potent and selective therapeutic agents. mdpi.com

Interactive Data Table: Research Findings on this compound Derivatives

| Derivative Focus | Key Research Finding | Potential Application | Citation |

| GCN2 Inhibitors | The dichloro-pyridine core is a key structural element for binding to the ATP-binding site of the GCN2 kinase. | Cancer Therapy | nih.govnih.govimperial.ac.uk |

| GPCR Modulators | The scaffold allows for multi-position functionalization, enabling the fine-tuning of ligand-receptor interactions for allosteric modulation. | Therapeutics for various diseases involving GPCRs | gu.senih.govfrontiersin.org |

| Complex Heterocycles | The ethynyl group activates the pyridine ring for SNAr, facilitating the synthesis of fused heterocycles like indoles. | Organic Synthesis, Medicinal Chemistry | rsc.org |

| Conjugated Polymers | Polymerization of ethynylpyridine units leads to conjugated polymers with tunable electronic properties. | Organic Electronics, Sensors | ksiec.or.krresearchgate.net |

| Supramolecular Structures | The rigid, linear nature of the ethynylpyridine unit is ideal for constructing shape-persistent macrocycles. | Molecular Recognition, Sensing | frontiersin.orgacs.org |

Applications in Agrochemical Research (e.g., Nitrification Inhibition)

The compound this compound is a specialized chemical intermediate situated at the intersection of pyridine chemistry and alkyne functionality. Its structure is of significant interest in agrochemical research, particularly in the development of advanced nitrification inhibitors. These inhibitors are crucial for enhancing nitrogen fertilizer efficiency and mitigating environmental impact.

Nitrogen is a fundamental nutrient for plant growth, but it is susceptible to loss from the soil system. google.com When ammonium-based fertilizers are applied, soil microorganisms convert the relatively immobile ammonium (B1175870) (NH₄⁺) into highly mobile nitrate (B79036) (NO₃⁻) through a process called nitrification. google.commdpi.com This nitrate is easily leached from the root zone into groundwater or lost to the atmosphere as nitrous oxide (N₂O), a potent greenhouse gas. google.comresearchgate.net Nitrification inhibitors are chemical compounds designed to slow this conversion by targeting the activity of nitrifying bacteria, primarily by inhibiting the ammonia (B1221849) monooxygenase (AMO) enzyme. google.com By keeping nitrogen in the ammonium form for longer, these inhibitors improve nitrogen uptake by plants and reduce environmental nitrogen pollution. mdpi.comresearchgate.net

The pyridine ring is a well-established scaffold in the agrochemical industry, forming the core of many successful herbicides, fungicides, and insecticides. Furthermore, research dating back to the 1980s identified certain acetylene compounds, specifically 2-ethynylpyridine (B158538) and phenylacetylene, as potent nitrification inhibitors, with performance comparable to or exceeding established inhibitors of the time. google.com This discovery highlighted the potential of the ethynylpyridine chemical class for developing new agricultural products.

This compound emerges from this context as a second-generation investigatory molecule. It combines the proven nitrification-inhibiting core of 2-ethynylpyridine with di-chloro substitution on the pyridine ring. Halogenation is a common strategy in medicinal and agrochemical design to modify a compound's physical, chemical, and biological properties, such as stability, lipophilicity, and target binding affinity. The synthesis of such compounds can be achieved through established organometallic methods, like the Sonogashira cross-coupling reaction, which joins a halogenated pyridine with a terminal alkyne. google.com

While specific efficacy studies on this compound are not widely published in public research literature, its role is understood as a chemical intermediate for the synthesis and evaluation of new active ingredients. Research in this area is often proprietary and detailed in patent literature, which describes broad classes of substituted ethynylpyridine compounds for use as nitrification inhibitors. google.comgoogle.com The investigation of such derivatives aims to optimize performance beyond that of existing commercial inhibitors like Dicyandiamide (DCD) and 3,4-dimethylpyrazole phosphate (B84403) (DMPP).

The performance of nitrification inhibitors is typically evaluated in soil incubation studies where key metrics include the reduction in nitrate formation and the decrease in N₂O emissions over time compared to an untreated control. The table below presents typical efficacy data for widely studied nitrification inhibitors to provide context for the performance targets that new compounds like this compound would be evaluated against.

Table 1: Comparative Efficacy of Common Nitrification Inhibitors in Research Studies This table provides contextual data on established nitrification inhibitors to illustrate typical research findings. Specific efficacy data for this compound is not publicly available.

| Inhibitor | Reported N₂O Emission Reduction (%) | Key Findings/Context | Reference(s) |

|---|---|---|---|

| Dicyandiamide (DCD) | 22% - 49% | Efficacy varies with soil type and temperature. Has been widely used commercially. | researchgate.netclimatexchange.org.uk |

| 3,4-Dimethylpyrazole phosphate (DMPP) | 41% - 53% (average 49%) | Often more effective than DCD in direct comparisons. Reduces nitrate formation significantly. | researchgate.netresearchgate.net |

| Nitrapyrin | 38% - 75% | A pyridine-based inhibitor; its effectiveness can be influenced by soil moisture and temperature. | researchgate.netnzagrc.org.nz |

常见问题

Q. What are the recommended synthetic routes for 3,5-dichloro-2-ethynylpyridine, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves functionalizing 3,5-dichloropyridine (CAS 2457-47-8) by introducing an ethynyl group at the 2-position. This can be achieved via:

- Sonogashira Coupling : React 2-halo-3,5-dichloropyridine (e.g., 2-bromo derivative) with trimethylsilylacetylene (TMSA) under Pd(PPh₃)₄/CuI catalysis, followed by deprotection with KOH/EtOH .

- Direct Alkynylation : Use a lithiation strategy with LDA (lithium diisopropylamide) at low temperatures (-78°C) in THF, followed by quenching with ethynylating reagents like ethynyltrimethylsilane .

Q. Optimization Tips :

Q. How should researchers characterize the purity and stability of this compound under experimental conditions?

Methodological Answer:

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to detect impurities (e.g., residual halogenated byproducts) .

- Stability Assessment :

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?

Methodological Answer:

Q. What strategies can address contradictions in spectroscopic data (e.g., NMR vs. computational predictions)?

Methodological Answer:

Q. How can researchers design experiments to study the reactivity of the ethynyl group in cross-coupling reactions?

Methodological Answer:

- Reactivity Screening :

- Control Experiments :

Q. What are the challenges in interpreting mass spectrometry (MS) data for halogenated ethynylpyridines?

Methodological Answer:

- Fragmentation Patterns :

- Mitigation Strategies :

Q. How can computational modeling guide the design of derivatives with enhanced electronic properties?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。